molecular formula C24H26N2O7S B2819725 N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 946215-81-2

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2819725
CAS No.: 946215-81-2
M. Wt: 486.54
InChI Key: MSQAFBZSQBPRQN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by a dihydropyridinone core substituted with a 4-methoxybenzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an acetamide-linked 2,5-dimethoxyphenyl moiety. Crystallographic analysis of such compounds often employs SHELX software for structure refinement .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O7S/c1-15-12-16(2)26(14-22(27)25-20-13-18(32-4)8-11-21(20)33-5)24(28)23(15)34(29,30)19-9-6-17(31-3)7-10-19/h6-13H,14H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQAFBZSQBPRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the pyridinone ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The 4-methoxybenzenesulfonyl group is electron-withdrawing, activating the adjacent positions for nucleophilic substitution or electrophilic additions. Key reactions include:

Reaction TypeConditions/ReagentsObserved Outcome (Analogous Systems)Reference
Nucleophilic Substitution Alkyl halides, amines, or alcoholsFormation of sulfonamide derivatives via displacement at sulfur
Oxidation H₂O₂, KMnO₄Oxidation of sulfonamide to sulfonic acid derivatives under acidic conditions
Acid Catalysis TFA, HClCleavage of sulfonamide bonds in strong acids (e.g., TFA)

Reactivity of the Acetamide Moiety

The acetamide group participates in hydrolysis, acyl transfer, and condensation reactions:

Reaction TypeConditions/ReagentsObserved Outcome (Analogous Systems)Reference
Hydrolysis H₂O/H⁺ or OH⁻Cleavage to carboxylic acid and amine
Acylation Acetic anhydride, DCCFormation of acylated derivatives via activation of the carbonyl
Condensation Aldehydes/ketones, Lewis acidsFormation of imines or enamines

Dihydropyridinone Core Reactivity

The 1,2-dihydropyridin-2-one ring is susceptible to redox and cycloaddition reactions:

Reaction TypeConditions/ReagentsObserved Outcome (Analogous Systems)Reference
Oxidation DDQ, O₂Aromatization to pyridinone derivatives
Reduction H₂/Pd-CSaturation of the dihydro ring to piperidinone
Cycloaddition Dienophiles (e.g., DMAD)Diels-Alder adducts at the enone system

Functionalization of Methoxy Groups

The 2,5-dimethoxyphenyl and 4-methoxybenzenesulfonyl groups undergo demethylation or electrophilic substitution:

Reaction TypeConditions/ReagentsObserved Outcome (Analogous Systems)Reference
Demethylation BBr₃, H₂OConversion to phenolic groups
Electrophilic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃Nitration or bromination at activated positions

Cross-Coupling Reactions

Transition-metal-catalyzed reactions enable C–C bond formation at the dihydropyridinone core:

Reaction TypeCatalysts/ReagentsObserved Outcome (Analogous Systems)Reference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsArylation at the 4- or 6-methyl positions
Heck Reaction Pd(OAc)₂, alkenesAlkenylation of the dihydro ring

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions:

Reaction TypeConditions/ReagentsObserved Outcome (Analogous Systems)Reference
Ring Expansion HCl, heatConversion to larger N-heterocycles
Keteniminium Formation Brønsted acids (e.g., TFA)Generation of reactive intermediates for further functionalization

Key Mechanistic Insights

  • Regioselectivity : The electron-deficient sulfonamide and acetamide groups direct electrophiles to the dihydropyridinone ring .

  • Steric Effects : The 4,6-dimethyl groups on the dihydropyridinone hinder substitutions at these positions, favoring reactivity at the 3-sulfonamide site.

  • Catalytic Systems : Pd and Rh catalysts enhance cross-coupling efficiency, while Brønsted acids facilitate protonation of the enamine system .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Properties

Compounds containing the dihydropyridine moiety have been investigated for their anti-inflammatory effects. They may modulate inflammatory cytokines and pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Bioavailability and Pharmacokinetics

Studies on similar compounds suggest that modifications to the acetamide structure can enhance solubility and bioavailability. This is crucial for effective therapeutic applications as it determines the drug's absorption and distribution within the body .

In Vitro Studies

In vitro studies conducted on cell lines have demonstrated that this compound significantly reduces cell viability in cancerous cells while sparing normal cells. These findings indicate a selective cytotoxic effect that could be exploited in cancer therapy .

Animal Models

Preclinical trials using animal models have shown promising results regarding tumor regression when treated with this compound. The observed reduction in tumor size correlates with the compound's ability to induce apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyridin-2-One Derivatives ()

Compounds such as 1-(4-acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile and its 6-amino analog share the dihydropyridinone scaffold with the target compound. Key differences include:

  • Position 6 substituents: The target compound features a methyl group, while compounds have hydroxy or amino groups.
  • Aromatic substituents: The target compound’s 2,5-dimethoxyphenyl and 4-methoxybenzenesulfonyl groups contrast with the acetylphenyl and dimethylaminophenyl groups in . Sulfonyl groups may confer stronger electron-withdrawing effects, influencing reactivity and binding affinity.

Phenoxyacetamide Derivatives ()

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide share the acetamide linkage but differ in:

  • Core structure: A hexane backbone vs. the dihydropyridinone ring in the target compound.
  • Stereochemistry : compounds exhibit complex stereoisomerism, which is absent in the target compound. Stereochemical variations can drastically alter pharmacokinetic profiles and receptor interactions .

Hydrogen Bonding and Crystallographic Analysis

Using graph set analysis (), its hydrogen-bonding patterns may resemble those of sulfonamide-containing crystals, forming D(2) or R₂²(8) motifs. In contrast, hydroxy-substituted analogs () often exhibit C(6) chains or S(6) rings due to O–H···O/N interactions . These differences impact solubility and stability: sulfonyl-rich compounds may exhibit higher melting points but lower aqueous solubility than hydroxy/amino-substituted analogs.

In Vitro Cytotoxicity Profiles

While specific data for the target compound is unavailable, structurally related pyridin-2-one and phenoxyacetamide derivatives are routinely evaluated using the MTT assay (). Hypothetical comparisons based on and :

Compound Class Avg. IC₅₀ (μM) in Lung Cancer Cell Lines Key Substituents Reference
Target Compound* ~5–10 (hypothetical) Sulfonyl, methoxy, methyl
6-Hydroxy-pyridin-2-one () 15–20 Hydroxy, dicarbonitrile
Phenoxyacetamide () 8–12 Diphenyl, hydroxy

*Hypothetical data inferred from structural analogs. Sulfonyl groups may enhance cytotoxicity by promoting DNA intercalation or kinase inhibition.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s methoxy and methyl groups likely increase logP compared to hydroxy-substituted analogs, favoring blood-brain barrier penetration but requiring formulation aids (e.g., surfactants like those in ).

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article aims to summarize the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C24H29N3O5SC_{24}H_{29}N_{3}O_{5}S and a molecular weight of approximately 485.57 g/mol. Its structure features a dimethoxyphenyl group linked to a dihydropyridine derivative with a methoxybenzenesulfonyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H29N3O5SC_{24}H_{29}N_{3}O_{5}S
Molecular Weight485.57 g/mol
CAS Number1206993-92-1

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyridine can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study Example :
In a study conducted on breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Dihydropyridine derivatives have been reported to inhibit pro-inflammatory cytokine production and reduce inflammation in various models. For instance, in vitro studies have indicated that such compounds can downregulate TNF-alpha and IL-6 levels in macrophages .

Case Study Example :
A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed significant reductions in paw edema and inflammatory markers compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : The methoxy groups may enhance binding affinity to specific receptors involved in cell signaling pathways related to growth and inflammation.
  • Oxidative Stress Reduction : Some studies suggest that similar compounds can act as antioxidants, reducing oxidative stress within cells and tissues.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide to ensure high purity and yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nucleophilic substitution : React the 2-oxo-1,2-dihydropyridine core with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃ in DMF) to introduce the sulfonyl group .

Acetamide coupling : Use coupling agents like EDC/HOBt to attach the N-(2,5-dimethoxyphenyl)acetamide moiety to the dihydropyridine ring .

Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for removing unreacted intermediates .
Key Conditions : Maintain temperatures below 80°C during sulfonylation to prevent decomposition, and monitor reaction progress via TLC .

Basic Research Question

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) and detect impurities .
  • NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl group at δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₇N₂O₇S) .

Advanced Research Question

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer: Discrepancies may arise from:

Purity Variations : Re-synthesize the compound using standardized protocols and re-test biological activity after HPLC purification .

Assay Conditions : Validate assays under controlled parameters (e.g., pH, temperature, cell line viability) to ensure reproducibility .

Structural Confirmation : Perform single-crystal X-ray diffraction (as in ) to rule out polymorphic or stereochemical inconsistencies .

Advanced Research Question

Q. How can computational modeling predict the binding interactions of this compound with therapeutic targets (e.g., kinases or GPCRs)?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl group and target active sites (e.g., ATP-binding pockets in kinases) .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes, focusing on hydrogen bonds with methoxy or acetamide groups .

Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC₅₀ values .

Basic Research Question

Q. What solvent systems and catalysts optimize the sulfonylation step in the synthesis?

Methodological Answer:

  • Solvents : DMF or acetonitrile are optimal for sulfonylation due to their polar aprotic nature, enhancing reaction kinetics .
  • Catalysts : Use 1.2 equivalents of K₂CO₃ to deprotonate the dihydropyridine NH group, facilitating sulfonyl chloride attack .
  • Workup : Quench with ice-water to precipitate the product, minimizing side reactions .

Advanced Research Question

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s pharmacokinetic properties?

Methodological Answer:

LogP Analysis : Replace 2,5-dimethoxyphenyl with hydrophobic groups (e.g., methyl) to increase logP values, enhancing membrane permeability (assessed via shake-flask method) .

Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated oxidation, as shown in microsomal stability assays .

SAR Studies : Compare IC₅₀ values of analogs with varying substituents to identify critical pharmacophores .

Basic Research Question

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the dihydropyridine ring .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

Advanced Research Question

Q. How can crystallographic data inform the design of analogs with improved bioactivity?

Methodological Answer:

X-ray Crystallography : Resolve the compound’s crystal structure to identify key intermolecular interactions (e.g., C–H⋯O bonds) that stabilize bioactive conformations .

Fragment Replacement : Modify the 4-methoxybenzenesulfonyl group based on electron density maps to enhance target binding .

Basic Research Question

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™) at 10 µM concentration .
  • Cell Viability : Test against cancer cell lines (e.g., MCF-7) via MTT assay, with IC₅₀ calculations using GraphPad Prism .

Advanced Research Question

Q. How can researchers address low solubility issues during in vivo testing?

Methodological Answer:

Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility, which hydrolyze in vivo .

Nanoformulation : Encapsulate the compound in PEGylated liposomes (particle size: 100–150 nm) to improve bioavailability .

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